molecular formula C7H8ClNO B2914581 O-[(3-chlorophenyl)methyl]hydroxylamine CAS No. 55418-31-0

O-[(3-chlorophenyl)methyl]hydroxylamine

Cat. No.: B2914581
CAS No.: 55418-31-0
M. Wt: 157.6
InChI Key: NMYFFUUIFUDPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(3-Chlorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 3-chlorobenzyl group attached to the oxygen atom. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol (calculated). This compound is structurally characterized by a hydroxylamine (-NH₂-O-) moiety and a 3-chlorophenylmethyl substituent, which confers distinct electronic and steric properties compared to other substituted benzyl hydroxylamines.

Properties

IUPAC Name

O-[(3-chlorophenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYFFUUIFUDPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55418-31-0
Record name O-[(3-chlorophenyl)methyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-chlorophenyl)methyl]hydroxylamine typically involves the reaction of 3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and controlled reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

O-[(3-chlorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-[(3-chlorophenyl)methyl]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-[(3-chlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride (CAS 38936-60-6): Molecular formula: C₇H₈ClNO·HCl (MW: 194.06 g/mol).
  • O-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride (CAS 51572-93-1): Additional chlorine at the 2-position increases molecular weight (C₇H₇Cl₂NO·HCl, MW: 228.50 g/mol) and lipophilicity, which may enhance membrane permeability in biological systems .

Methoxy-Substituted Derivatives

  • O-[(3-Methoxyphenyl)methyl]hydroxylamine hydrochloride (CAS 3839-39-2):
    • Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing chloro group in the target compound, which may affect hydrogen bonding and solubility. The molecular weight is 189.64 g/mol .
  • O-[(2-Methoxyphenyl)methyl]hydroxylamine hydrochloride :
    • Melting point: 112–116°C , with a hazard classification of Xn (Harmful) . The ortho-methoxy group introduces steric effects that could hinder rotational freedom compared to meta-substituted analogs .

Bromo- and Heterocyclic Derivatives

  • Predicted pKa: 4.15 .
  • O-(Thiophen-2-ylmethyl)hydroxylamine :
    • Incorporation of a thiophene ring introduces sulfur-based interactions, such as π-π stacking or hydrogen bonding, which are absent in the chloro analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
O-[(3-Chlorophenyl)methyl]hydroxylamine C₇H₈ClNO 157.60 N/A N/A ~4.2*
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine C₈H₁₀BrNO 216.08 320.1 (Predicted) 1.457 4.15
O-[(2-Methoxyphenyl)methyl]hydroxylamine HCl C₈H₁₂ClNO₂ 189.64 N/A N/A N/A
O-[(4-Chlorophenyl)methyl]hydroxylamine HCl C₇H₈ClNO·HCl 194.06 N/A N/A N/A

*Predicted based on chloro-substituted aromatic analogs .

Spectral Data Comparison

NMR Characteristics

  • O-[(3-Methoxyphenyl)methyl]hydroxylamine :
    • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.33 (1H, m, Ar-H), 6.97 (3H, m, Ar-H), 5.00 (2H, s, OCH₂Ar), 3.77 (3H, s, OCH₃) .
  • O-[(2-Methoxybenzyl)hydroxylamine :
    • ¹H-NMR (600 MHz, DMSO-d₆) : δ 7.26 (2H, m, Ar-H), 6.95 (1H, d, J = 7.8 Hz), 4.56 (2H, s, OCH₂Ar), 3.76 (3H, s, OCH₃) .
  • Target Compound (Predicted) :
    • The 3-chloro substituent would deshield adjacent protons, shifting aromatic signals upfield compared to methoxy analogs. The OCH₂ group is expected near δ 4.5–5.0.

Biological Activity

O-[(3-chlorophenyl)methyl]hydroxylamine (CAS No. 74993-54-7) is an organic compound classified under hydroxylamines, characterized by a hydroxylamine functional group (-NH2OH) attached to a 3-chlorobenzyl moiety. This compound has garnered attention in medicinal chemistry and agricultural sciences due to its reactive nature and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, biochemical pathways, and specific applications.

Target of Action
this compound primarily targets aldehydes and ketones , engaging in nucleophilic addition reactions that lead to the formation of oximes. This reaction is significant as oximes can exhibit various biological activities depending on their structure and the context of their formation.

Mode of Action
The compound interacts with its targets through nucleophilic addition , which alters the metabolic pathways involving aldehydes and ketones. By forming oximes, this compound can influence several biochemical processes, potentially affecting cellular metabolism and signaling pathways.

Biochemical Pathways

This compound's interaction with biological macromolecules has been studied extensively. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme that plays a crucial role in tryptophan metabolism and immune response modulation. This inhibition is particularly relevant in cancer therapy as IDO1 is implicated in immune evasion by tumors .

Antimicrobial Properties

Hydroxylamines, including this compound, have demonstrated antimicrobial properties . Studies indicate that derivatives of hydroxylamines can inhibit various microbial strains, showcasing their potential as therapeutic agents against infections.

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment . Its ability to inhibit IDO1 suggests that it may help restore immune function in cancer patients by preventing tumor-induced immune suppression . Furthermore, studies have indicated that modifications to the hydroxylamine structure can enhance its potency as an IDO1 inhibitor, making it a candidate for further development in oncology .

Case Studies

Case Study 1: IDO1 Inhibition
A study evaluating various hydroxylamine derivatives found that O-benzylhydroxylamine exhibited sub-micromolar inhibition of IDO1. The incorporation of halogen atoms at specific positions on the aromatic ring significantly increased inhibitory potency. This compound could potentially follow similar trends due to its structural similarities .

Case Study 2: Antimicrobial Efficacy
In a comparative analysis of several hydroxylamines against bacterial strains, this compound showed promising results indicating its effectiveness as an antimicrobial agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Comparison of Hydroxylamines

Compound NameStructure TypeUnique Features
This compoundChlorinated Aromatic HydroxylaminePotential IDO1 inhibitor
O-BenzylhydroxylamineAromatic HydroxylaminePotent IDO1 inhibitor
HydroxylamineSimple HydroxylamineBasic structure without aromatic substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.